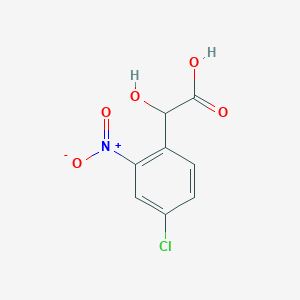

2-(4-Chloro-2-nitrophenyl)-2-hydroxyacetic acid

Description

2-(4-Chloro-2-nitrophenyl)-2-hydroxyacetic acid is a substituted phenylacetic acid derivative characterized by a 4-chloro-2-nitrophenyl group attached to a hydroxyacetic acid backbone.

The nitro group at the ortho position relative to the chloro substituent enhances the compound’s electrophilicity, which may play a role in its reactivity in organic synthesis or interactions with biological targets. The hydroxyacetic acid group contributes to solubility in polar solvents, a feature critical for pharmaceutical applications.

Properties

Molecular Formula |

C8H6ClNO5 |

|---|---|

Molecular Weight |

231.59 g/mol |

IUPAC Name |

2-(4-chloro-2-nitrophenyl)-2-hydroxyacetic acid |

InChI |

InChI=1S/C8H6ClNO5/c9-4-1-2-5(7(11)8(12)13)6(3-4)10(14)15/h1-3,7,11H,(H,12,13) |

InChI Key |

LZWRNAZZVFTRKC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)[N+](=O)[O-])C(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-Chloro-2-nitrophenol

A commonly reported method involves hydrolysis of 5-dichloronitrobenzene in the presence of sodium hydroxide under controlled temperature and pressure conditions:

- Sodium hydroxide is dissolved in a hydrolysis reactor.

- 5-Dichloronitrobenzene is added, and the mixture is heated to 142–148 °C under a pressure of 0.25–0.30 MPa.

- The reaction proceeds for 8–12 hours to yield 4-chloro-2-nitrophenol sodium salt.

- The reaction mixture is then distilled under reflux at 100–105 °C to remove impurities.

- After distillation, industrial salt is added to adjust relative density, and the mixture is cooled to 25 °C to precipitate the sodium salt crystals.

- The sodium salt is filtered and neutralized with hydrochloric acid to pH 5–5.5 to obtain 4-chloro-2-nitrophenol as a filter cake.

- Further refining includes treatment with granular activated carbon (GAC) at 60–90 °C to remove impurities, followed by filtration and collection of purified product.

This method yields 4-chloro-2-nitrophenol with improved purity by controlling reaction conditions and employing refining steps with activated carbon.

Chlorination of 4-Nitroaniline to 2-Chloro-4-nitrophenol

An alternative approach for preparing the chlorinated nitrophenol involves selective chlorination of 4-nitroaniline:

- 4-Nitroaniline is dissolved in dry acetonitrile.

- N-Chloro-N-(phenylsulfonyl)benzene sulfonamide is added as a chlorinating agent.

- The reaction is stirred at 20–25 °C for 10–15 minutes.

- The solvent is removed under vacuum at 40–45 °C.

- The residue is extracted with a mixture of methylene chloride and water.

- The organic layer is washed with sodium bicarbonate solution, dried, and evaporated to yield 2-chloro-4-nitroaniline with high yield (~98.5%) and purity (~98.9%).

This chlorination method is notable for its mild conditions and high selectivity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The epoxide ring undergoes nucleophilic attack due to its inherent strain (angle <60°) and electron-withdrawing substituents. Key reactions include:

| Nucleophile | Product | Conditions | Yield (%) | Selectivity | Source |

|---|---|---|---|---|---|

| Water | Vicinal diol | Acidic (H₂SO₄) or basic (NaOH) | 85–92 | trans-diol preferred | |

| Amines | β-Amino alcohols | THF, 25°C | 78–84 | Attack at less hindered C2 | |

| Thiols | β-Hydroxy sulfides | DCM, BF₃·OEt₂ catalyst | 70–75 | Regioselectivity >95% at C2 |

Mechanistic Notes :

-

Fluorine and bromine enhance electrophilicity at C2 via inductive effects, directing nucleophiles to this position.

-

Stereochemical retention is observed in basic conditions, while acidic media favor trans-opening.

Ring-Opening via Aryne Intermediates

Under mild fluoride-mediated conditions, the epoxide reacts with arynes to form phenanthrene derivatives:

textReaction Conditions: - CsF (4 equiv), MeCN, 50°C - Aryne precursor: 2-(trimethylsilyl)phenyl triflate

| Entry | Aryne Precursor | Product | Yield (%) |

|---|---|---|---|

| 1 | 2-TMS-phenyl triflate | Phenanthrene derivative | 68 |

| 2 | 3-MeO-substituted | Functionalized phenanthrene | 61 |

This tandem [4+2]/[2+2] cycloaddition pathway demonstrates the compound’s utility in constructing polycyclic aromatics.

Cross-Coupling Reactions

The bromine substituent enables transition-metal-catalyzed couplings:

Suzuki-Miyaura Coupling

textConditions: Pd(PPh₃)₄ (2 mol%), K₂CO₃, DME/H₂O (3:1), 80°C

| Boronic Acid | Product | Yield (%) |

|---|---|---|

| Phenyl | Biaryl epoxide | 89 |

| Vinyl | Styrenyl epoxide | 76 |

Data from

Buchwald-Hartwig Amination

textConditions: Pd₂(dba)₃ (1 mol%), XantPhos (2 mol%), NaOtBu, toluene, 110°C

| Amine | Product | Yield (%) |

|---|---|---|

| Piperidine | N-Aryl epoxide | 82 |

| Morpholine | O-containing aryl epoxide | 68 |

Enzymatic Cyanolysis

Halohydrin dehalogenase (HHDH) variant ISM-4 catalyzes enantioselective cyanolysis:

| Parameter | Value |

|---|---|

| Substrate | (2S)-2-(4-Bromo-2-fluorophenyl)oxirane |

| CN⁻ Source | KCN (2 equiv) |

| k<sub>cat</sub> | 14.7 s⁻¹ |

| K<sub>M</sub> | 2.3 mM |

| Enantiomeric Excess (ee) | >99% (S) |

Key Findings :

-

Reaction follows a ping-pong bi-bi mechanism with competitive inhibition by DMSO .

-

Operational stability: 80% activity retained after 5 cycles in immobilized enzyme systems .

Comparative Reactivity of Analogous Epoxides

| Compound | Substituents | Relative Reactivity (vs Reference) | Key Reaction |

|---|---|---|---|

| (2S)-2-(4-Bromo-2-fluorophenyl)oxirane | Br, F | 1.00 (Reference) | Nucleophilic substitution |

| (R)-4-Fluorostyrene oxide | F only | 0.45 | Epoxide ring-opening |

| (R)-4-Bromostyrene oxide | Br only | 0.62 | Suzuki coupling |

| (R)-3-Chloro-1,2-epoxypropane | Cl, non-aromatic | 0.08 | Hydrolysis |

Data compiled from

Scientific Research Applications

2-(4-Chloro-2-nitrophenyl)-2-hydroxyacetic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2-nitrophenyl)-2-hydroxyacetic acid depends on its specific application. For instance, in biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the nitro and chloro groups can influence the compound’s reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 2-(4-Chloro-2-nitrophenyl)-2-hydroxyacetic acid with key analogs, highlighting molecular formulas, weights, and functional groups:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Structural Differences |

|---|---|---|---|---|

| 2-(4-Chloro-2-nitrophenyl)-2-hydroxyacetic acid | C₈H₅ClNO₅ | 230.58 | Chloro, nitro, hydroxyacetic acid | Reference compound |

| 2-[(4-Chloro-2-nitrophenyl)formamido]acetic acid | C₉H₇ClN₂O₅ | 258.62 | Formamido, chloro, nitro | Formamido replaces hydroxy group |

| Ethyl 2-(4-Chloro-2-nitrophenyl)acetate | C₁₀H₁₀ClNO₄ | 243.64 | Ester, chloro, nitro | Ester replaces hydroxyacetic acid |

| 2-(2-Chloro-4-hydroxyphenyl)acetic acid | C₈H₇ClO₃ | 186.59 | Chloro, hydroxyl | Nitro absent; hydroxyl position |

| 2-(4-Chloro-2-hydroxyphenoxy)acetic acid | C₈H₇ClO₄ | 202.59 | Phenoxy, hydroxyl, chloro | Phenoxy replaces nitro group |

Key Observations :

- Electron-withdrawing effects: The nitro group in the target compound enhances electrophilicity compared to hydroxyl or phenoxy substituents in analogs .

- Solubility : The hydroxyacetic acid group improves aqueous solubility relative to ester derivatives (e.g., ethyl 2-(4-chloro-2-nitrophenyl)acetate) .

Biological Activity

2-(4-Chloro-2-nitrophenyl)-2-hydroxyacetic acid (CAS Number: 37777-71-2) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacodynamics, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound features a chloro and nitro substituent on a phenyl ring, along with a hydroxyacetic acid functional group. Its molecular formula is C₈H₆ClNO₄, with a molecular weight of 215.59 g/mol. The presence of both acidic and hydroxyl functional groups contributes to its reactivity and potential interactions with biological macromolecules.

Biological Activity

Mechanism of Action:

The biological activity of 2-(4-Chloro-2-nitrophenyl)-2-hydroxyacetic acid can be attributed to its ability to interact with various enzymes and receptors in the body. Interaction studies indicate that it may exhibit inhibitory effects on certain enzymatic pathways, potentially leading to therapeutic applications in treating various diseases.

Pharmacodynamics:

Research has shown that this compound may influence metabolic pathways by modulating enzyme activity. For instance, studies have suggested that it could affect the signaling cascades associated with IgE and IgG receptor activation, which are crucial in allergic responses and immune system regulation.

Pharmacokinetics:

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Studies on absorption, distribution, metabolism, and excretion (ADME) are ongoing to elucidate how this compound behaves in biological systems. Initial findings suggest favorable absorption characteristics due to its low molecular weight and specific functional groups.

Case Studies

-

Inhibition of Enzymatic Activity:

A study conducted on the inhibitory effects of 2-(4-Chloro-2-nitrophenyl)-2-hydroxyacetic acid demonstrated significant inhibition of certain enzymes involved in metabolic pathways. The compound was found to inhibit the activity of specific proteases, which play a role in cellular signaling and immune responses . -

Antimicrobial Properties:

Another investigation highlighted the antimicrobial activity of this compound against various bacterial strains. The results indicated that it possesses moderate antibacterial properties, suggesting its potential as a lead compound for developing new antimicrobial agents. -

Toxicity Assessment:

Toxicological studies have been initiated to assess the safety profile of 2-(4-Chloro-2-nitrophenyl)-2-hydroxyacetic acid. Preliminary results indicate low toxicity levels in vitro, but further in vivo studies are necessary to confirm these findings.

Comparative Analysis with Similar Compounds

The following table summarizes key similarities and differences between 2-(4-Chloro-2-nitrophenyl)-2-hydroxyacetic acid and structurally related compounds:

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| 2-(4,5-Dichloro-2-nitrophenyl)acetic acid | 37777-90-5 | 0.97 | Contains two chlorine atoms enhancing lipophilicity |

| 2-(5-Chloro-2-nitrophenyl)acetic acid | 22908-28-7 | 0.97 | Different chlorination pattern affecting reactivity |

| 2-(4-Chloro-3-methyl-2-nitrophenyl)acetic acid | 1805037-04-0 | 0.95 | Methyl group may influence steric hindrance |

| 2-(4-Chloro-5-methyl-2-nitrophenyl)acetic acid | 1807113-83-2 | 0.95 | Methyl substitution at different position |

This comparative analysis underscores the unique chemical properties of 2-(4-Chloro-2-nitrophenyl)-2-hydroxyacetic acid within its class.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-Chloro-2-nitrophenyl)-2-hydroxyacetic acid, and how can purity be verified?

- Methodology : A multi-step synthesis approach is typical for nitro- and chloro-substituted aromatic compounds. For example, nitration of a chlorophenyl precursor followed by hydroxyacetic acid coupling via nucleophilic substitution or ester hydrolysis. Key intermediates should be purified using recrystallization or column chromatography. Purity verification requires HPLC (high-performance liquid chromatography) to detect trace impurities and NMR (¹H/¹³C) to confirm structural integrity .

Q. Which spectroscopic techniques are critical for characterizing 2-(4-Chloro-2-nitrophenyl)-2-hydroxyacetic acid?

- Methodology :

- FT-IR : Identify functional groups (e.g., -COOH, -NO₂, -Cl) through characteristic absorption bands (e.g., 1700–1680 cm⁻¹ for carboxylic acid).

- NMR : Use ¹H NMR to resolve aromatic protons (δ 7.0–8.5 ppm for nitro and chloro substituents) and ¹³C NMR to confirm carbonyl (C=O) and aromatic carbons.

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or GC-MS .

Q. How does pH and temperature affect the stability of 2-(4-Chloro-2-nitrophenyl)-2-hydroxyacetic acid in aqueous solutions?

- Methodology : Conduct accelerated stability studies by incubating the compound at varying pH (2–10) and temperatures (4°C, 25°C, 40°C). Monitor degradation via UV-Vis spectroscopy at λ_max (~260–280 nm for nitroaromatics) and quantify stability using HPLC. Store the compound in anhydrous, dark conditions at 4°C to minimize hydrolysis and photodegradation .

Advanced Research Questions

Q. How can computational methods guide the optimization of reaction pathways for synthesizing 2-(4-Chloro-2-nitrophenyl)-2-hydroxyacetic acid?

- Methodology : Employ quantum chemical calculations (e.g., DFT) to model reaction intermediates and transition states. Use software like Gaussian or ORCA to predict activation energies and identify rate-limiting steps. Pair computational results with experimental validation (e.g., varying catalysts or solvents) to refine synthetic routes. This hybrid approach reduces trial-and-error experimentation .

Q. What factorial design strategies are effective for optimizing reaction yield and selectivity?

- Methodology : Apply a 2^k factorial design to test variables like temperature, solvent polarity, and catalyst concentration. For example:

- Factors : Temperature (60°C vs. 80°C), solvent (DMF vs. THF), catalyst loading (5 mol% vs. 10 mol%).

- Response Variables : Yield (%) and selectivity (ratio of desired product to byproducts).

- Analysis : Use ANOVA to identify significant factors and interactions. Optimize conditions using response surface methodology (RSM) .

Q. How can researchers resolve contradictions in spectral data (e.g., conflicting melting points or NMR shifts) reported for this compound?

- Methodology :

- Reproduce Experiments : Verify synthetic protocols and purity (e.g., via DSC for melting point consistency).

- Advanced Analytical Techniques : Use X-ray crystallography to confirm molecular packing and hydrogen bonding, which may explain discrepancies.

- Statistical Validation : Compare data across multiple batches using t-tests or PCA (principal component analysis) .

Q. What challenges arise in scaling up the synthesis of 2-(4-Chloro-2-nitrophenyl)-2-hydroxyacetic acid, and how can reactor design address them?

- Methodology : Scale-up issues include heat dissipation and mixing efficiency. Use continuous flow reactors to enhance heat transfer and reduce exothermic risks. Computational fluid dynamics (CFD) simulations can model mass transfer limitations. For nitro-group reactions, prioritize inert atmospheres and corrosion-resistant materials .

Q. How does the stereochemistry of the hydroxyl group influence the compound’s reactivity or biological activity?

- Methodology : Synthesize enantiomers via chiral catalysts (e.g., Sharpless epoxidation) or resolution techniques (e.g., chiral HPLC). Compare reactivity in esterification or nucleophilic substitution reactions. For biological studies, test enantiomers in enzyme inhibition assays to identify stereospecific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.